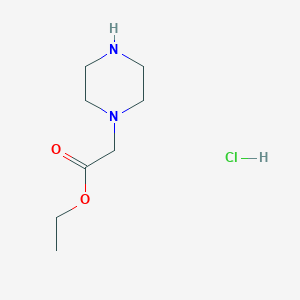

Ethyl 2-(piperazin-1-yl)acetate hydrochloride

Overview

Description

Ethyl 2-(piperazin-1-yl)acetate hydrochloride is a chemical compound with the molecular formula C8H17ClN2O2 . It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor .

Synthesis Analysis

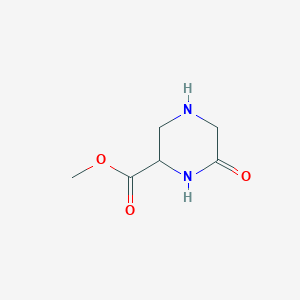

The synthesis of this compound involves several steps. One method involves the use of hydrazine in methanol and water at 110℃ for 1.5h under microwave irradiation . Another method involves the use of triethylamine in ethanol at 20℃ for 2h .Molecular Structure Analysis

The molecular structure of this compound is represented by the molecular formula C8H17ClN2O2 . The molecular weight of this compound is 208.69 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction with hydrazine in methanol and water at 110℃ for 1.5h under microwave irradiation . Another reaction involves the use of triethylamine in ethanol at 20℃ for 2h .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 208.69 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Synthesis and Derivative Formation

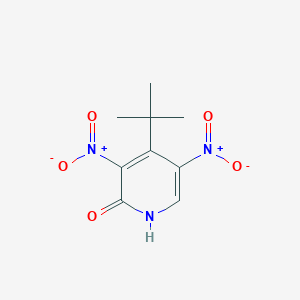

Ethyl 2-(piperazin-1-yl)acetate hydrochloride serves as a precursor in the synthesis of various pharmaceutical compounds. For instance, it is used in the synthesis of Efletirizine hydrochloride, a histamine H1 receptor antagonist, showcasing a method that yields approximately 78% overall yield (Lifang, 2011). Similarly, this chemical serves as a foundational compound in the creation of new benzothiazoles, specifically in the formation of ethyl 2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)acetate, a reaction that was explored but showed no significant antibacterial activity (Al-Talib et al., 2016).

Chemical Characterization and Biological Evaluation

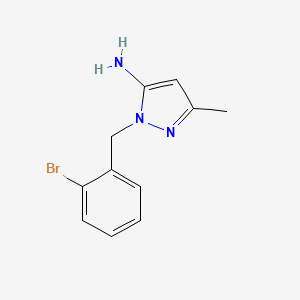

The compound and its derivatives have been characterized and evaluated for biological activities. For instance, novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives were synthesized and screened for their in vitro antimicrobial studies, with some showing excellent antibacterial and antifungal activities (Rajkumar et al., 2014). Additionally, novel 5-((9H-carbazol-9-yl)methyl)-N-((substituted phenyl)(piperazin-1-yl)methyl)-1,3,4-oxadiazol-2-amine derivatives were synthesized and demonstrated significant antibacterial, antifungal, and anticancer activities (Sharma et al., 2014).

Pharmacological Research and Applications

Drug Development and Evaluation

The compound plays a crucial role in the development and pharmacological evaluation of potential therapeutic agents. For example, it was involved in the discovery of K-604, a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), which holds promise for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018). Furthermore, derivatives of this compound have shown learning and memory facilitation in mice, indicating potential applications in cognitive enhancement or neurodegenerative disease treatment (Li Ming-zhu, 2012).

Chemical Analysis and Material Science

Complex Formation and Material Synthesis

This compound is also significant in the field of material science and complex formation. It has been used in the synthesis of tetradentate iminophenolate copper complexes, showcasing its role in rac-lactide polymerization to create moderately heterotactic polylactic acid (Daneshmand et al., 2019).

Safety and Hazards

Ethyl 2-(piperazin-1-yl)acetate hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause serious eye damage/eye irritation and specific target organ toxicity (single exposure). The target organs include the central nervous system (CNS) .

Properties

IUPAC Name |

ethyl 2-piperazin-1-ylacetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-2-12-8(11)7-10-5-3-9-4-6-10;/h9H,2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNHDYLVDFNODO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCNCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B2694852.png)

![N-[4-(aminosulfonyl)phenyl]-2-(hydroxyimino)acetamide](/img/structure/B2694854.png)

![N-[1-(2-Methylphenyl)cyclopropyl]prop-2-enamide](/img/structure/B2694856.png)

![Diethyl {[(aminosulfonyl)amino]methylene}malonate](/img/structure/B2694858.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-4-methoxybenzenecarboxamide](/img/structure/B2694863.png)

![methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethanesulfinyl]benzoate](/img/structure/B2694868.png)

![4-chloro-1-(4-fluorophenyl)-3-methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2694873.png)